molecular formula C13H16O2 B1216059 Methyl 2-methylprop-2-enoate;styrene CAS No. 25034-86-0

Methyl 2-methylprop-2-enoate;styrene

Cat. No.: B1216059
CAS No.: 25034-86-0
M. Wt: 204.26 g/mol
InChI Key: ADFPJHOAARPYLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The polymerization of 2-Propenoic acid, 2-methyl-, methyl ester with ethenylbenzene typically involves free radical polymerization. This process can be initiated using various initiators such as peroxides or azo compounds. The reaction is usually carried out at temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

In industrial settings, the polymerization process is often conducted in bulk, solution, or emulsion polymerization systems. Emulsion polymerization is particularly favored for producing high molecular weight polymers with good control over particle size and distribution .

Chemical Reactions Analysis

Types of Reactions

The polymer can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

Scientific Research Applications

Methyl 2-methylprop-2-enoate;styrene has a wide range of applications in scientific research:

Mechanism of Action

The polymer exerts its effects primarily through its physical and chemical properties. The molecular targets and pathways involved depend on the specific application. For example, in drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner. In tissue engineering, the polymer provides a scaffold that supports cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylprop-2-enoate;styrene combines the properties of both methyl methacrylate and styrene, resulting in a material with enhanced mechanical strength, chemical resistance, and processability. This makes it more versatile compared to its homopolymer counterparts .

Properties

IUPAC Name

methyl 2-methylprop-2-enoate;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8.C5H8O2/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3/h2-7H,1H2;1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFPJHOAARPYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC.C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106911-77-7, 25034-86-0, 696598-57-9, 821787-83-1, 107741-20-8, 108266-99-5
Record name Methyl methacrylate-styrene block copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106911-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl methacrylate-styrene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25034-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl methacrylate-styrene diblock copolymer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene, triblock
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene, graft
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Record name 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene, alternating
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25034-86-0
Record name Styrene-methylmethacrylate copolymer
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Record name 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene
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Record name 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene
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Synthesis routes and methods I

Procedure details

In a 0.5-liter reactor equipped with a stirrer were placed 100 ml of styrene and 10.0 mmol as aluminum atom of methylaluminoxane obtained in the above Example 1 (1), and the resultant was stirred at the polymerization temperature of 40° C. for 30 minutes. Subsequently, 0.05 mmol as titanium atom of pentamethylcyclopentadienyltitanium trimethoxide was added, followed by 100 ml of methyl methacrylate. Then, polymerization was carried out at 70° C. for 4 hours with stirring. After the reaction was over, methanol was poured to stop the reaction. Further, a mixture of methanolhydrochloric acid was added to decompose the catalyst components. Then, washing with methanol was repeated three times. The yield of thus obtained styrene-methyl methacrylate copolymer was 4.3 g. Intrinsic viscosity measured in 1,2,4-trichlorobenzene at 135° C. was 0.48 dl/g.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
pentamethylcyclopentadienyltitanium trimethoxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a 0.5-liter reactor equipped with a stirrer were placed 100 ml of styrene and 10.0 mmol as aluminum atom of methylaluminoxane obtained in the above Example 1 (1), and the resultant was stirred at the polymerization temperature of 40° C. for 30 minutes. Subsequently, 0.05 mmol as titanium atom of pentamethylcyclopentadienyltitanium trimethoxide was added, followed by 100 ml of methyl methacrylate. Then, polymerization was carried out at 70° C. for 4 hours with stirring. After the reaction was over, methanol was poured to stop the reaction. Further, a mixture of methanol-hydrochloric acid was added to decompose the catalyst components. Then, washing with methanol was repeated three times. The yield of thus obtained styrene-methyl methacrylate copolymer was 4.3 g. Intrinsic viscosity measured in 1,2,4-trichlorobenzene at 135° C. was 0.48 dl/g.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methylaluminoxane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1 ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
pentamethylcyclopentadienyltitanium trimethoxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

According to the same procedures as described in the foregoing, a mixture of 250 parts of 0.7% aqueous solution of polyvinyl alcohol, and a solution which was obtained by dissolving 8 parts of ##STR38## into a mixed solution of 50 parts of styrene monomer and 50 parts of methyl methacrylate, was subjected to polymerization at 70° C. for 3 hours thereby obtaining 98 parts of a copolymer of styrene-methyl methacrylate.
[Compound]
Name
250
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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50
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reactant
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reactant
Reaction Step Two
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Preparation of polystyryllithium by anionic polymerization of styrene, preparation of a polymerization initiator compound by addition reaction of butadiene, and polymerization of methyl methacrylate in the presence of an organoaluminum compound were successively performed in the same way as in Example 2 except that the temperature when diisobutyl(2,6-di-tert-butyl-4-methylphenoxy)aluminum was added, the temperature when methyl methacrylate was added, and polymerization temperature were changed from −30° C. to 0° C. and the time for polymerization of methyl methacrylate was changed from 2 hours to 1 hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
organoaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

Preparation of polystyryllithium by anionic polymerization of styrene, preparation of a polymerization initiator compound by addition reaction of butadiene, and polymerization of methyl methacrylate in the presence of an organoaluminum compound were successively performed in the same way as in Example 3 except that a solution prepared by mixing 1.0 ml of a toluene solution containing 0.80 mmol of isobutylbis(2,6-di-tert-butyl-4-methylphenoxy)aluminum with 0.22 g of 1,2-dimethoxyethane was used instead of 1.0 ml of the toluene solution containing 0.80 mmol of diisobutyl(2,6-di-tert-butyl-4-methylphenoxy)aluminum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
organoaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isobutylbis(2,6-di-tert-butyl-4-methylphenoxy)aluminum
Quantity
0.8 mmol
Type
reactant
Reaction Step Three
Quantity
0.22 g
Type
solvent
Reaction Step Three
Quantity
0.8 mmol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-methylprop-2-enoate;styrene
Reactant of Route 2
Methyl 2-methylprop-2-enoate;styrene
Reactant of Route 3
Methyl 2-methylprop-2-enoate;styrene
Reactant of Route 4
Reactant of Route 4
Methyl 2-methylprop-2-enoate;styrene
Reactant of Route 5
Methyl 2-methylprop-2-enoate;styrene
Reactant of Route 6
Reactant of Route 6
Methyl 2-methylprop-2-enoate;styrene

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